N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
The compound N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide is a derivative of thiophene-2-carboxamide, which is a core structure for various synthesized compounds with potential biological activities. Thiophene derivatives have been extensively studied due to their diverse pharmacological properties, including antiarrhythmic, antinociceptive, and anticancer activities .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives often involves condensation reactions, Suzuki cross-coupling reactions, and other organic synthesis techniques. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved through Suzuki cross-coupling reactions . Similarly, the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides involved reactions of 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid derivatives with substituted amines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives has been characterized using various techniques such as X-ray crystallography, FT-IR, 1H-NMR, and HR-MS. For example, the crystal structure of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide was determined by single-crystal X-ray diffraction . Conformational analysis and the stability of different isomers have also been explored using density functional theory (DFT) and Møller-Plesset (MP2) calculations .
Chemical Reactions Analysis
Thiophene-2-carboxamide derivatives can undergo various chemical reactions, including rearrangements and complexation with metals. A novel S,N-double rearrangement was reported for a thiazin derivative, which could be relevant for understanding the reactivity of the compound . Additionally, the formation of metal complexes with Co(II), Ni(II), and Cu(II) has been described, which could influence the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, stability, and reactivity. The antioxidant and antitumor activities of these compounds have been evaluated, indicating their potential therapeutic applications . The electronic properties, including frontier molecular orbitals and nonlinear optical properties, have been studied through DFT calculations, providing insights into the electronic behavior of these molecules .
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antifungal Agents : Compounds structurally related to N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds demonstrated efficacy against various bacterial and fungal strains, highlighting their potential as lead compounds for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Cholinesterase Inhibitors : Research into thiophene-2-carboxamide derivatives has shown promising results in inhibiting cholinesterase enzymes. These inhibitors could potentially be used to treat diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).
Chemical Synthesis and Characterization
Novel Compound Synthesis : The research also extends to the chemical synthesis realm, where derivatives of thiophene-2-carboxamide have been synthesized for various applications. This includes the development of new chemical entities with potential biological activities, highlighting the versatility of thiophene-2-carboxamide as a precursor in medicinal chemistry (Ahmed, 2007).
Structural and Computational Studies : Beyond synthesis, these compounds have been subjected to structural analysis and computational studies to understand their interaction with biological targets. This research is crucial for the rational design of more potent and selective agents based on the thiophene-2-carboxamide backbone (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).
Future Directions
properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-19-15(20)9-8-13(18-19)11-4-6-12(7-5-11)17-16(21)14-3-2-10-22-14/h2-10H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSORWQPWSKEVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide |
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